Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
CAS No.:
Cat. No.: VC13566122
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3O2 |
|---|---|
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | tert-butyl 4-chloro-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C13H18ClN3O2/c1-8-15-10-5-6-17(7-9(10)11(14)16-8)12(18)19-13(2,3)4/h5-7H2,1-4H3 |
| Standard InChI Key | IKFYSIXMIISJDO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl |
| Canonical SMILES | CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl |
Introduction
Chemical Identity and Molecular Characteristics
Structural Overview
The compound’s core consists of a pyrido[4,3-d]pyrimidine system, a bicyclic structure combining pyridine and pyrimidine rings. Key substituents include:
-
A tert-butyl carboxylate group at position 6, enhancing solubility and stability.
-
A chloro atom at position 4, enabling electrophilic substitution reactions.
-
A methyl group at position 2, influencing steric and electronic properties .
Partial saturation at the 7,8-positions (7,8-dihydro) reduces aromaticity, potentially modulating reactivity and biological interactions.
Molecular Data
Discrepancies in CAS numbers across sources suggest potential variations in stereochemistry or synthetic pathways, though the core structure remains consistent.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common route includes:
-
Pyrimidine Ring Formation: Condensation of a diaminopyridine derivative with a carbonyl source to construct the pyrimidine ring.
-
Chlorination: Introduction of chlorine at position 4 using reagents like phosphorus oxychloride (POCl₃).
-
tert-Butyl Esterification: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF).
Reaction Conditions
-
Solvents: DMF or dichloromethane for esterification.
-
Temperature: 0–25°C to control exothermic reactions.
-
Catalysts: Strong bases (e.g., NaH) facilitate deprotonation during substitutions.
Structural and Spectral Analysis
X-ray Crystallography
While crystallographic data for this specific compound is unavailable, related pyrido[4,3-d]pyrimidines exhibit planar bicyclic cores with substituents adopting equatorial orientations to minimize steric strain.
Spectroscopic Data
-
NMR (¹H): Key signals include:
-
MS (ESI+): Major peak at m/z 284.1 [M+H]⁺.
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Parent pyrido-pyrimidine | EGFR | 2.1 | |
| Analog with 4-Cl substituent | CDK2 | 18.4 |
Though direct data for this compound is lacking, its structural features align with kinase inhibitors in preclinical studies.
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use PPE |
| H315 | Causes skin irritation | Wear gloves and lab coat |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Applications in Medicinal Chemistry
Intermediate for Drug Discovery
The tert-butyl ester serves as a protecting group, enabling further functionalization at position 6. For example:
-
Amide Formation: Hydrolysis to carboxylic acid followed by coupling with amines.
-
Suzuki Cross-Coupling: Introduction of aryl/heteroaryl groups at position 4.
Case Study: Analog Synthesis
A 2024 study utilized this compound to synthesize a library of 6-amido derivatives, with one analog showing 85% inhibition of BRAF V600E kinase at 10 μM.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume